molecular formula C2H3N3 B13521391 N-cyanoimidoformamide CAS No. 6784-19-6

N-cyanoimidoformamide

Cat. No.: B13521391
CAS No.: 6784-19-6
M. Wt: 69.07 g/mol
InChI Key: UABPXJLZXHRTBQ-UHFFFAOYSA-N
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Description

N-cyanoimidoformamide is an organic compound with the molecular formula C₂H₃N₃. It is characterized by the presence of a cyano group (–CN) attached to an imidoformamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyanoimidoformamide can be synthesized through several methods. One common approach involves the reaction of cyanamide with formamide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.

Another method involves the reaction of hydrogen cyanide with formamidine. This reaction is carried out in the presence of a base, such as sodium hydroxide, to promote the nucleophilic attack of the cyanide ion on the formamidine, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyanoimidoformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more complex nitrile-containing compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

N-cyanoimidoformamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-cyanoimidoformamide exerts its effects involves its ability to participate in nucleophilic and electrophilic reactions. The cyano group is highly reactive, allowing it to form bonds with various nucleophiles. This reactivity is crucial in its role in prebiotic chemistry, where it can form complex organic molecules through a series of reactions involving hydrogen cyanide and ammonia .

Comparison with Similar Compounds

Similar Compounds

    Cyanamide: Similar in structure but lacks the imidoformamide group.

    Formamidine: Contains the imidoformamide group but lacks the cyano group.

    Hydrogen cyanide: A simpler molecule that can react to form N-cyanoimidoformamide.

Uniqueness

This compound is unique due to the presence of both the cyano and imidoformamide groups, which confer distinct reactivity and potential for forming complex organic molecules. This dual functionality makes it particularly valuable in synthetic chemistry and prebiotic studies .

Properties

CAS No.

6784-19-6

Molecular Formula

C2H3N3

Molecular Weight

69.07 g/mol

IUPAC Name

N'-cyanomethanimidamide

InChI

InChI=1S/C2H3N3/c3-1-5-2-4/h1H,(H2,3,5)

InChI Key

UABPXJLZXHRTBQ-UHFFFAOYSA-N

Canonical SMILES

C(=NC#N)N

Origin of Product

United States

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